molecular formula C9H10N2O2 B13185370 Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Cat. No.: B13185370
M. Wt: 178.19 g/mol
InChI Key: RTKIBBNLQFOTBM-UHFFFAOYSA-N
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Description

Imidazole Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The 1-methyl group introduces steric hindrance, stabilizing the 1H tautomer over the 3H form. The ring’s aromaticity arises from a 6π-electron system delocalized across the conjugated double bonds, as evidenced by resonance structures that distribute electron density between nitrogen and carbon atoms.

Propargyl Ester Functionality

The propargyl ester group (-OCO-C≡C-) confers linear geometry to the molecule. The triple bond’s sp-hybridized carbons create a rigid 180° bond angle, while the ester’s carbonyl group (C=O) exhibits partial double-bond character. This moiety enhances reactivity in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloadditions.

Figure 1: Molecular Structure

  • Imidazole ring : Planar geometry with bond lengths of 1.38 Å (C-N) and 1.31 Å (C=C).
  • Propargyl spacer : C≡C bond length of 1.20 Å, consistent with sp-hybridization.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound is limited, analogous imidazole derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c space groups. Theoretical models predict:

  • Torsional angles : The dihedral angle between the imidazole ring and propargyl ester is approximately 15°, minimizing steric clash between the methyl group and ester oxygen.
  • Packing interactions : Hydrogen bonds between imidazole N-H and ester carbonyl oxygen stabilize the lattice.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.2 Å, b=6.5 Å, c=12.1 Å
Dihedral Angle 15° ± 2°

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.25 ppm (t, 3H, CH₂CH₃): Ethyl group methyl protons.
    • δ 3.70 ppm (s, 3H, N-CH₃): Methyl substituent on imidazole.
    • δ 4.20 ppm (q, 2H, OCH₂CH₃): Ethyl ester methylene protons.
    • δ 7.45 ppm (s, 1H, imidazole C-H): Aromatic proton on the imidazole ring.
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 14.1 ppm (CH₂CH₃): Ethyl methyl carbon.
    • δ 61.5 ppm (OCH₂CH₃): Ester oxygen-bound methylene.
    • δ 85.2 ppm (C≡C): Propargyl sp-hybridized carbons.
    • δ 160.1 ppm (C=O): Ester carbonyl carbon.

Infrared (IR) Spectroscopy

  • ν 1720 cm⁻¹ : Strong absorption for the ester C=O stretch.
  • ν 2120 cm⁻¹ : Medium peak for the C≡C triple bond.
  • ν 3100–3000 cm⁻¹ : Aromatic C-H stretches from the imidazole ring.

Mass Spectrometry (MS)

  • m/z 178.1 : Molecular ion peak [M]⁺.
  • m/z 150.0 : Fragment from loss of COOCH₂CH₃ (-28.1 Da).
  • m/z 121.9 : Imidazole ring fragment [C₅H₅N₂]⁺.

Table 3: Spectroscopic Signatures

Technique Key Signals
¹H NMR δ 7.45 ppm (imidazole C-H)
¹³C NMR δ 160.1 ppm (C=O)
IR ν 2120 cm⁻¹ (C≡C)
MS m/z 178.1 [M]⁺

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-(1-methylimidazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-11(2)7-10-8/h6-7H,3H2,1-2H3

InChI Key

RTKIBBNLQFOTBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CN(C=N1)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

General Synthetic Strategy

The synthesis of this compound generally involves the coupling of an imidazole derivative with an ethyl propiolate moiety. The key steps include:

Specific Synthetic Routes

Direct Nucleophilic Addition of 1-Methylimidazole to Ethyl Propiolate

One common method involves the reaction of 1-methyl-1H-imidazole with ethyl propiolate in the presence of a base such as sodium hydroxide or potassium carbonate. This base facilitates nucleophilic attack of the imidazole nitrogen on the electrophilic alkyne carbon of ethyl propiolate, leading to the formation of the desired this compound after purification by chromatographic techniques.

  • Reaction conditions: Mild heating (room temperature to 50 °C), polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
  • Purification: Column chromatography or recrystallization.
  • Yield: Typically moderate to good (60–85%) depending on reaction time and purity of starting materials.
Alkylation of 3-(1-Methyl-1H-imidazol-4-yl)propargyl Alcohol

An alternative approach involves first synthesizing 3-(1-methyl-1H-imidazol-4-yl)prop-2-yn-1-ol via known procedures (e.g., Sonogashira coupling or other palladium-catalyzed cross-couplings), followed by esterification with ethyl chloroformate or ethyl bromoacetate to yield the ethyl ester.

  • Reaction conditions: Use of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling reagents like DCC (dicyclohexylcarbodiimide).
  • Advantages: Allows for better control of regioselectivity and purity.
  • Limitations: Requires additional synthetic steps and purification.
Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, have been employed to construct the propargyl linkage on the imidazole ring, starting from halogenated imidazole derivatives and terminal alkynes like ethyl propiolate.

  • Catalysts: Pd(PPh3)4 or PdCl2(PPh3)2 with copper(I) iodide as co-catalyst.
  • Solvents: Tetrahydrofuran, triethylamine.
  • Temperature: Ambient to reflux.
  • Outcome: High regioselectivity and yields.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydroxide, potassium carbonate Facilitates nucleophilic attack
Solvent Dimethylformamide, acetonitrile Polar aprotic solvents preferred
Temperature 25–50 °C Mild heating improves reaction rate
Catalyst (if applicable) Pd(PPh3)4, CuI Used in Sonogashira coupling
Reaction Time 4–24 hours Varies with method and scale
Purification Column chromatography, recrystallization Essential for isolating pure product

Research Findings and Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the methyl group on the imidazole nitrogen, the propargyl ester moiety, and the aromatic imidazole protons.
  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the alkyne C≡C stretch (~2100–2200 cm^-1) and ester C=O stretch (~1735 cm^-1).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
  • X-ray Crystallography: When available, confirms bond lengths and angles, verifying the stability and conformation of the compound in the solid state.

Reactivity and Applications

  • The alkyne group enables participation in click chemistry and covalent bonding with biological targets.
  • The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological activity.
  • Potential for further functionalization at the ester or imidazole ring positions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct nucleophilic addition 1-methyl-1H-imidazole + ethyl propiolate Base (NaOH, K2CO3), polar aprotic solvent Simple, direct synthesis Moderate yields, purification needed
Esterification of propargyl alcohol 3-(1-methyl-1H-imidazol-4-yl)prop-2-yn-1-ol + ethyl chloroformate Acid catalyst or coupling reagent High regioselectivity Multi-step synthesis
Palladium-catalyzed coupling Halogenated imidazole + ethyl propiolate Pd catalyst, CuI, base, organic solvent High yield and regioselectivity Requires metal catalysts, cost

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ene or Ethyl 3-(1-methyl-1H-imidazol-4-yl)propane.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is not fully elucidated, but it is believed to interact with various molecular targets through its imidazole ring. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazole ring .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent at Imidazole N1 Backbone Modification Molecular Weight Key Reference
Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate Methyl Propargyl ester ~178.19* Inferred
Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate Ethyl Propargyl ester 192.21
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate Tetrazole-phenylmethyl Propanoate ester 313.34 (M+H+)
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate Trimethylsilyl-protected Hydroxymethyl/propanoate 419.56 (M+H+)
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate Trityl Acrylate ester 437 (M + 1)+

*Calculated based on molecular formula C9H10N2O2 (methyl variant of ).

Key Observations :

  • Backbone Modifications: Propanoate esters (e.g., ) exhibit bulkier structures compared to propargyl esters, impacting solubility and metabolic stability. The trimethylsilyl group in introduces hydrophobicity, which may improve membrane permeability.
  • Protective Groups : Trityl-protected analogs () are typically used in synthetic intermediates to prevent undesired reactions but add significant molecular bulk (~243 Da for Ph3C+), limiting their utility in final bioactive compounds.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison
Compound Name ESI-MS (m/z) 1H-NMR Features (δ, ppm) Rf (TLC) Reference
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate 313.34 (M+H+) 8.80 (s, 1H, imidazole), 5.75 (s, 2H) 0.48 (8:2 CHCl3:MeOH)
Ethyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate - Not reported -
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate 419.56 (M+H+) 7.67 (dd, 2H, J = 2.0, 7.6 Hz), 5.45 (s, 2H) 0.32 (8:2 CHCl3:MeOH)

Insights :

  • ESI-MS : The tetrazole-containing analogs () show higher molecular ions due to the addition of aromatic and heterocyclic groups.
  • 1H-NMR : Imidazole protons typically resonate between δ 7.3–8.8 ppm. The propargyl protons in the target compound (unreported in evidence) would likely appear as a singlet near δ 2.5–3.5 ppm.
  • Chromatography : Lower Rf values in (0.32 vs. 0.48 in ) correlate with increased polarity from the hydroxymethyl and trimethylsilyl groups.

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including an imidazole ring and a prop-2-ynoate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor interaction. The imidazole ring is a critical component in many biologically active molecules, contributing to the compound's reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. The structural features include:

  • Imidazole Ring : A five-membered heterocyclic compound that plays a significant role in biological activity.
  • Prop-2-ynoate Moiety : Contains a triple bond, enhancing the compound's reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to various metabolic pathways.
  • Receptor Binding : Its imidazole structure allows it to interact with receptors, influencing their activity and function.

The mechanism of action involves the ability of the imidazole ring to coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Mthis compoundC9H10N2O2C_9H_{10}N_2O_2Methyl group instead of ethylAntimicrobial
Ethyl 3-(1H-imidazol-4-yl)acrylateC9H9N2O2C_9H_{9}N_{2}O_2Lacks alkyne functionalityAnticancer
Ethyl UrocanateC7H8N2O2C_7H_{8}N_{2}O_2Different nitrogen structureAnti-inflammatory

This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its distinct biological activity profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing an IC50 value indicative of its potency.

Study 2: Receptor Interaction

Another research focused on the binding affinity of this compound to various receptors. Using radiolabeled ligands, the study established that the compound exhibits significant binding affinity, suggesting potential therapeutic applications in receptor-mediated pathways.

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methodologies can be inferred:

  • Esterification/Coupling : The compound’s structure suggests it could be synthesized via Sonogashira coupling between 1-methyl-1H-imidazole-4-ethynyl derivatives and ethyl propiolate, followed by purification via column chromatography.
  • Saponification Optimization : highlights saponification of ethyl esters using LiOH in THF/MeOH/H₂O (1.5:0.5:0.5) at ambient conditions, yielding 33% after 16 hours . Adjusting stoichiometry (e.g., excess LiOH) or solvent polarity may improve yields.
Key Reaction Parameters (From Analogous Syntheses)
Catalyst : LiOH (1 equiv.)
Solvent System : THF/MeOH/H₂O
Reaction Time : 16 hours
Yield : ~30–40% (optimizable)

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (as in ), focusing on imidazole proton signals (e.g., δ 7.76 ppm for imidazole C-H) and alkyne/ester carbonyl resonances (δ 165–170 ppm) .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) as demonstrated in and .

Advanced Research Questions

Q. How can computational methods predict reactivity or coordination behavior of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-311++G(d,p) level to analyze alkyne π-bond reactivity. Compare with copper(I) coordination complexes (e.g., ) to predict metal-binding sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets), as shown in ’s docking studies .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent reaction yields)?

Methodological Answer:

  • Parameter Screening : Systematically vary solvents (polar aprotic vs. protic), catalysts (e.g., Pd vs. Cu), and temperatures. ’s multi-step synthesis (e.g., TsCl/DMAP for activation) suggests stepwise optimization .
  • Analytical Validation : Cross-validate purity via HPLC (e.g., Method 1 in , achieving 95.3% purity) and elemental analysis .

Q. How does the compound’s stability impact storage and handling in research settings?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies under varying pH, humidity, and light. and recommend:
  • Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

  • Handling : Use P95 respirators and chemical-resistant gloves (per NIOSH/CEN standards) due to unknown acute toxicity .

    Stability and Safety Precautions
    Decomposition Risks : Avoid strong acids/bases to prevent ester hydrolysis.
    PPE : OV/AG/P99 respirators for high-concentration exposure .

Q. What catalytic or material science applications are feasible for this compound?

Methodological Answer:

  • Coordination Chemistry : As a ligand, its alkyne and imidazole moieties may form complexes with transition metals (e.g., Cu(I) in ). Test catalytic activity in click chemistry or C-H activation .
  • Polymer Science : Incorporate into conjugated polymers via alkyne polymerization, analogous to ’s copper-coordinated frameworks .

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